N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-methoxybenzamide
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Overview
Description
N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-methoxybenzamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse pharmacological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-methoxybenzamide typically involves the condensation of 4-hydroxy-2-oxo-1-phenylquinoline-3-carbaldehyde with 4-methoxybenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit comparable pharmacological activities.
4-methoxybenzamides: These compounds have a similar benzamide moiety and are studied for their therapeutic potential.
Uniqueness
N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the quinoline and benzamide moieties allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H21N3O4 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C25H21N3O4/c1-16(26-27-24(30)17-12-14-19(32-2)15-13-17)22-23(29)20-10-6-7-11-21(20)28(25(22)31)18-8-4-3-5-9-18/h3-15,29H,1-2H3,(H,27,30)/b26-16+ |
InChI Key |
SWBRSNXANTVISA-WGOQTCKBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)OC)/C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)OC)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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